

Application Notes and Protocols: Oxidative Phenol Dearomatization in the Synthesis of Erysotramidine

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Compound of Interest

Compound Name: *Erysotramidine*

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Introduction

Erysotramidine, a member of the Erythrina alkaloid family, possesses significant biological activities, including hypotensive, sedative, and anticonvulsive properties.^[1] A key strategic element in the concise total synthesis of **erysotramidine** involves the application of oxidative phenol dearomatization.^{[1][2][3][4]} This powerful transformation, mediated by hypervalent iodine reagents, enables the efficient construction of the complex core structure of the alkaloid from simple, readily available precursors.^{[1][5]} This document provides detailed application notes and experimental protocols for the pivotal oxidative dearomatization steps in the synthesis of **erysotramidine**.

Overview of the Synthetic Strategy

The synthesis commences with the coupling of a phenol derivative and an amine, followed by two key oxidative dearomatization steps.^{[1][4]} The first dearomatization, utilizing (diacetoxyiodo)benzene (DIB), transforms an electron-rich phenol into a prochiral dienone.^[1] The second, employing bis(trifluoroacetoxy)iodobenzene (PIFA), facilitates a crucial intramolecular cyclization to form a key spirocyclic intermediate.^[1] Subsequent transformations, including a Pictet-Spengler cyclization, stereoselective reduction, and etherification, complete the synthesis of **erysotramidine**.^{[1][4]}

Quantitative Data Summary

The following table summarizes the yields for the key oxidative dearomatization steps and subsequent transformations in the synthesis of **erysotramidine**.^[1]

Step No.	Reaction	Reagents	Product	Yield (%)
1	Amide Coupling	Phenol 5, Amine 6, AlMe ₃	Amide 7	84
2	First Oxidative Dearomatization	DIB, MeOH	Dienone 8	62
3	Tandem Aza-Michael-Rearomatization	TFA, DCM	Indolinone 10	81
4	Second Oxidative Dearomatization	PIFA, MeOH	Dienone 11	68 (3.5:1 mixture with 12)
5	Pictet-Spengler Cyclization	TFA	Tetracycle 13	72
6	Stereoselective Reduction	L-Selectride	Alcohol 14	92
7	Etherification	Mel, NaH	Erysotramidine 2	89

Experimental Protocols

Step 2: First Oxidative Dearomatization with (Diacetoxyiodo)benzene (DIB)

This protocol describes the conversion of the phenol derivative 7 to the functionalized prochiral dienone 8.

Materials:

- Amide 7

- (Diacetoxyiodo)benzene (DIB)
- Anhydrous Methanol (MeOH)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- To a solution of amide 7 in anhydrous methanol, add (diacetoxyiodo)benzene (DIB) in one portion at room temperature.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the dienone 8.^[1]

Step 4: Second Oxidative Dearomatization with Bis(trifluoroacetoxy)iodobenzene (PIFA)

This protocol details the intramolecular cyclization of indolinone 10 to the dienone 11 using PIFA.

Materials:

- Indolinone 10
- Bis(trifluoroacetoxy)iodobenzene (PIFA)
- Anhydrous Methanol (MeOH)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

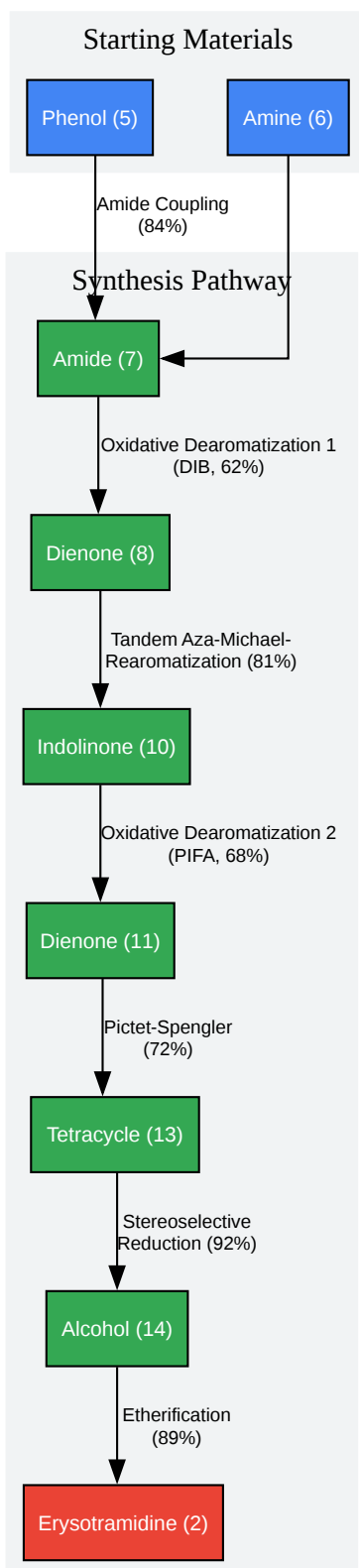
- Dissolve the indolinone 10 in anhydrous methanol.
- Add bis(trifluoroacetoxy)iodobenzene (PIFA) to the solution at room temperature.
- Stir the mixture at room temperature and monitor by TLC.
- Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO_3 .
- Extract the mixture with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Remove the solvent under reduced pressure.

- Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired dienone 11 as a mixture with byproduct 12.[1]

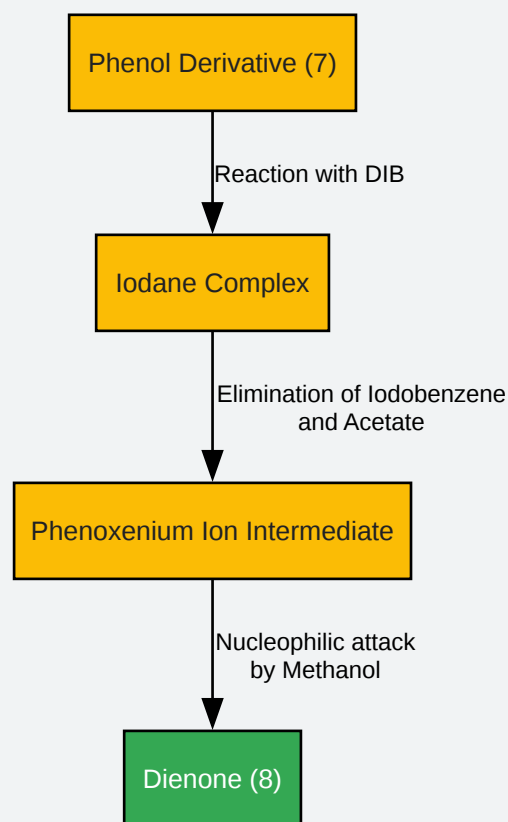
Visualizations

Overall Synthetic Workflow

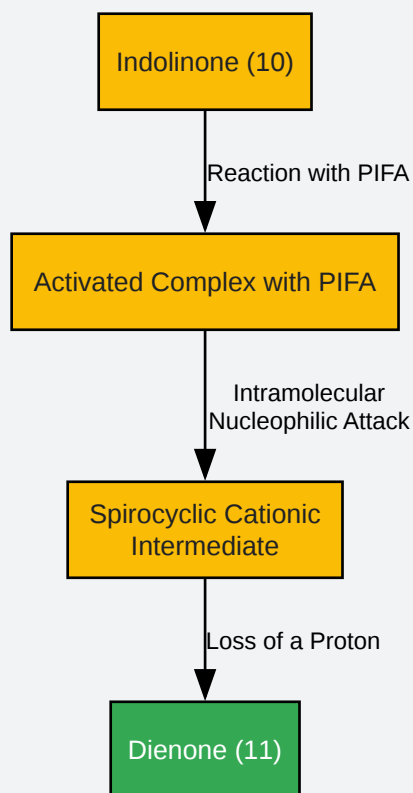
The following diagram illustrates the key steps in the synthesis of **Erysotramidine**, highlighting the two oxidative dearomatization reactions.



Mechanism of DIB-mediated Dearomatization



Mechanism of PIFA-mediated Dearomatization/Cyclization



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